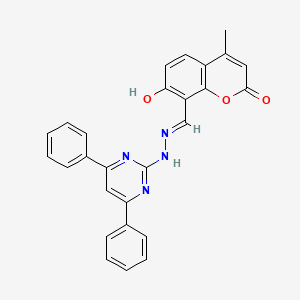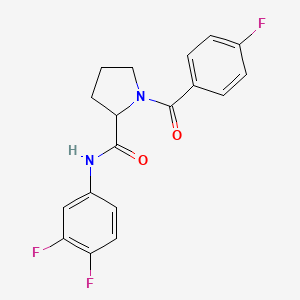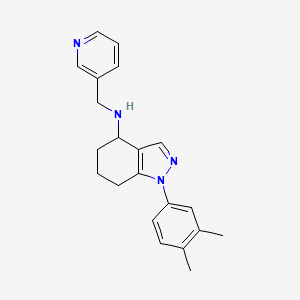![molecular formula C21H25N3O3 B6020147 1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)
1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as PDP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDP is categorized as a proline-derived compound and has been found to possess unique biochemical and physiological properties. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including proteases and kinases. This compound has been found to inhibit the activity of cathepsin L, a lysosomal protease involved in the degradation of extracellular matrix proteins. Additionally, this compound has been found to inhibit the activity of various kinases, including JNK and p38 MAPK, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases. This compound has also been found to possess neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. Additionally, this compound has been found to possess unique biochemical and physiological properties that make it an attractive candidate for the development of novel drugs. However, this compound also has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using a variety of methods, including the reaction of 2-(3-pyridinyloxy)benzaldehyde with N-Boc-proline, followed by deprotection of the resulting compound with TFA, and subsequent acylation with 2,2-dimethylpropanoyl chloride. Alternatively, this compound can be synthesized using the Suzuki-Miyaura coupling reaction between 2-(3-pyridinyloxy)boronic acid and N-Boc-4-bromo-L-proline tert-butyl ester, followed by deprotection and acylation with 2,2-dimethylpropanoyl chloride.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to possess unique biochemical and physiological properties that make it an attractive candidate for the development of novel drugs. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-21(2,3)20(26)24-13-7-10-17(24)19(25)23-16-9-4-5-11-18(16)27-15-8-6-12-22-14-15/h4-6,8-9,11-12,14,17H,7,10,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSYJKVEGOZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(2-methyl-3-furoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6020067.png)
![isopropyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B6020074.png)

![2-[(4-fluorophenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6020090.png)
![4-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6020095.png)
![2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6020100.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6020103.png)
![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6020108.png)
![{5-[2-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6020111.png)
![dimethyl 5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]isophthalate](/img/structure/B6020116.png)
![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6020142.png)